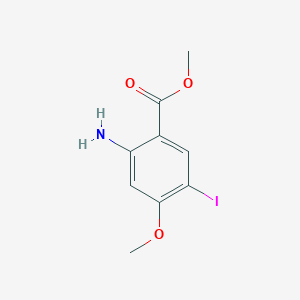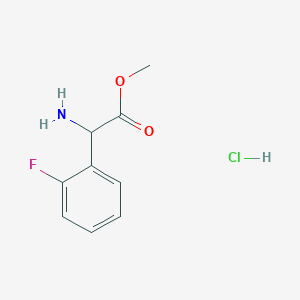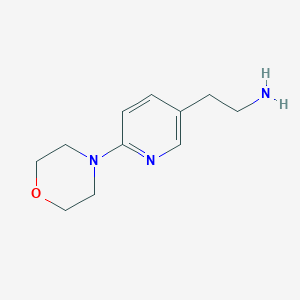
2-(6-Morpholinopyridin-3-yl)ethanamine
Vue d'ensemble
Description
2-(6-Morpholinopyridin-3-yl)ethanamine is a chemical compound with the molecular formula C11H17N3O . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(6-Morpholinopyridin-3-yl)ethanamine consists of a morpholine ring attached to a pyridine ring via an ethanamine linker . The molecular weight of the compound is 207.27 g/mol.Applications De Recherche Scientifique
Corrosion Inhibition in Engineering Materials
- Schiff base complexes involving 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine demonstrate corrosion inhibition properties on mild steel in acidic environments. This finding bridges coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Catalysis in Organic Chemistry
- Schiff base ligands derived from 2-morpholinoethanamine are used in synthesizing mononuclear manganese(III) complexes, which exhibit phosphatase-like activity. This has implications in organic chemistry, particularly in the hydrolysis of phospho-ester bonds (Chakraborty et al., 2018).
Anticancer Compound Synthesis
- Compounds derived from 2-morpholinoethanamine have been evaluated for their anticancer activity. This includes the synthesis of piperazine-2,6-dione derivatives, indicating potential applications in pharmaceutical research for cancer treatment (Kumar et al., 2013).
Synthesis of Novel Organic Compounds
- A novel method for synthesizing 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides using 2-morpholinoethanamine has been discovered. This contributes to the development of new organic compounds with potential applications in various fields (Hayashi et al., 2004).
DNA Interaction and Cytotoxicity Studies
- Cu(II) complexes of 2-morpholinoethanamine have been studied for their DNA binding properties and cytotoxicity. Such studies are vital in the field of biochemistry and pharmacology (Kumar et al., 2012).
Polymerization Studies in Materials Science
- Cadmium(II) complexes containing 2-morpholinoethanamine have been synthesized and utilized in polymerization studies, highlighting their application in materials science and polymer chemistry (Lee et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(6-morpholin-4-ylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPCHBCULJIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholinopyridin-3-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




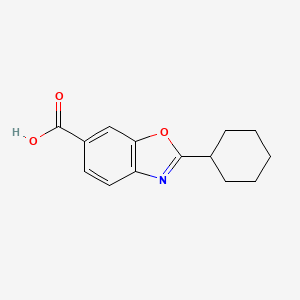

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)

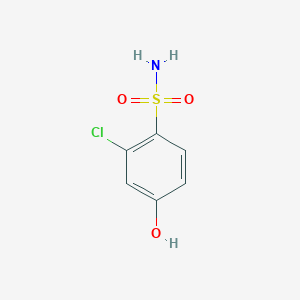

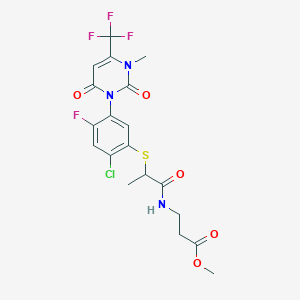
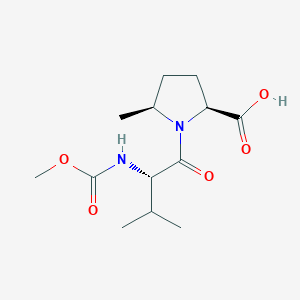

![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)
